tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a unique ethoxy-oxoethoxy ethyl side chain. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its structure comprises:
- A piperazine ring providing a rigid, nitrogen-rich scaffold for further functionalization.
- A tert-butyl carbamate (Boc) group offering steric protection and stability during synthetic processes.
This compound’s design balances stability and reactivity, making it suitable for applications in drug discovery and materials science.
Properties
Molecular Formula |
C15H28N2O5 |
|---|---|
Molecular Weight |
316.39 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O5/c1-5-21-13(18)12-20-11-10-16-6-8-17(9-7-16)14(19)22-15(2,3)4/h5-12H2,1-4H3 |
InChI Key |
YSSWAYRSFSGKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCN1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Setup
- A dried Schlenk tube (25 mL) equipped with a magnetic stir bar is used.
- The tube is charged with:
- α-aryldiazoester (0.1 mmol)
- Piperazine derivative (0.1 mmol)
- Solvent (1 mL), commonly tetrahydrofuran (THF) or a mixture of 1,4-dioxane and acetonitrile (MeCN)
- The tube is evacuated and refilled with carbon dioxide (CO2) at 1 atm pressure three times.
- The reaction mixture is stirred at room temperature under blue LED irradiation (10 W) for 1 hour.
Post-Reaction Workup
- After completion, the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate as the eluent.
- The purified product is isolated as the desired carbamate derivative.
Optimization and Reaction Parameters
Effect of Base Addition
The reaction proceeds efficiently without the need for added bases. Various organic and inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), lithium carbonate (Li2CO3), potassium phosphate (K3PO4), DABCO, DBU, TBD, and tBuOK were tested, but none improved the yield significantly (Table 1).
| Entry | Base (equiv.) | Solvent | Conversion (%) | Yield (%) of Carbamate |
|---|---|---|---|---|
| 1 | K2CO3 (1.0) | THF | 100 | 81 |
| 7 | DABCO (1.0) | THF | 100 | 34 |
| 11 | None | THF | 100 | 83 |
Table 1: Influence of different bases on carbamate formation (Reaction conditions: 1a 0.1 mmol, 2a 0.1 mmol, CO2 1 atm, 10 W blue LEDs, room temperature, 1 h)
Solvent Effects
A 1:1 mixture of 1,4-dioxane and MeCN provides optimal yields (~75%) for the carbamate product, compared to other solvent ratios (Table 3).
| Entry | Solvent Ratio (1,4-dioxane:MeCN) | Yield (%) |
|---|---|---|
| 1 | 1:1 | 75 |
| 2 | 1:2 | 63 |
| 6 | 1:10 | 48 |
Table 3: Effect of solvent ratio on carbamate formation
Temperature Influence
The reaction is robust across a temperature range of 10°C to 30°C with no significant effect on yield (Table 4).
| Entry | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | 10 | 81 |
| 3 | 25 (room temp) | 83 |
| 4 | 30 | 82 |
Table 4: Influence of reaction temperature
Scale-Up Procedure
The method is scalable. For example, a 1 mmol scale reaction of ethyl 2-(4-chlorophenyl)-2-diazoacetate with the piperazine derivative under the same conditions (CO2 atmosphere, blue LED irradiation, THF solvent) yields the carbamate product in 78% isolated yield after column chromatography.
Mechanistic Insights and Research Findings
- The reaction proceeds via visible light-promoted carbamate formation from α-aryldiazoesters and amines in the presence of CO2.
- No external catalysts or additives are required, simplifying the process and reducing potential contaminants.
- The method allows for recovery and reuse of solvents by fractional distillation.
- The carbamate products, including tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate, are obtained with high purity as confirmed by NMR and mass spectrometry.
Summary Table of Optimal Conditions
| Parameter | Optimal Condition |
|---|---|
| Reagents | α-aryldiazoester (0.1 mmol), Piperazine derivative (1 equiv) |
| Solvent | THF or 1,4-dioxane/MeCN (1:1) |
| CO2 Pressure | 1 atm (refill 3x) |
| Light Source | Blue LEDs (10 W) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 1 hour |
| Base | None required |
| Purification | Silica gel column chromatography |
| Yield | Up to 83% (isolated) |
This preparation method is well-documented in recent research literature, notably from the South China University of Technology, and represents a clean, efficient, and scalable approach to synthesizing carbamate derivatives such as this compound.
Chemical Reactions Analysis
tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological processes and interactions due to its ability to interact with various biological targets.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring in the compound allows it to form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
Compound 1 : tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- Structure : Boc-piperazine with a -(CH₂)-CO-OtBu group.
- Key Differences :
- The substituent is a tert-butoxy ester instead of ethoxy.
- Increased steric bulk from tert-butyl may reduce hydrolysis rates compared to the ethoxy analog.
- Synthesis : Prepared via nucleophilic substitution, similar to methods in .
Compound 2 : tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Structure : Boc-piperazine with a -(CH₂)-CO-OEt group.
Compound 3 : tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Structure : Hydrazide derivative of Compound 2.
- Key Differences :
- Hydrazide group (-NH-NH₂) replaces the ethoxy ester.
- Enhanced nucleophilicity for conjugation reactions, useful in prodrug design.
Target Compound : tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate
- Advantages: Extended side chain with an ether-oxygen bridge, improving solubility and flexibility.
Compound 4 : tert-Butyl 4-(2-benzyl-3-oxoisoindolin-5-yloxy)ethylpiperazine-1-carboxylate
- Structure: Features a benzyl-isoindolinone substituent.
- Key Differences :
- Aromatic substituent enhances lipophilicity and antitumor activity (IC₅₀ = 5.89 μM against HepG2 cells).
- Demonstrates the impact of aromatic moieties on biological potency.
Compound 5 : tert-Butyl 4-(2-(6-phenylpyridin-3-yl)ethyl)piperazine-1-carboxylate
- Structure : Arylpyridinylethyl substituent.
- Key Differences :
- Aromatic and heterocyclic groups improve target binding in kinase inhibitors.
- Highlights the utility of piperazine derivatives in cross-coupling reactions for complex molecule synthesis.
Target Compound :
- Potential Applications: Intermediate for prodrugs (hydrolysis releases active carboxylic acid). Limited direct biological data, but structural features suggest utility in CNS drugs due to balanced lipophilicity.
Physicochemical Properties and Stability
Biological Activity
tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate (CAS No. 1700541-02-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
The molecular formula of this compound is , with a molecular weight of approximately 316.39 g/mol. The predicted boiling point is around 406.1 °C, and it has a density of approximately 1.094 g/cm³ . The compound features a pKa value of approximately 6.37, indicating its acidic nature in solution .
Synthesis
The synthesis of this compound typically involves nucleophilic displacement reactions under basic conditions. For instance, tert-butyl bromoacetate can react with a Boc-protected piperazine to yield the desired product with high yields . The reaction conditions often include the use of solvents like tetrahydrofuran and can be performed at moderate temperatures (around 60 °C) for optimal results.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, particularly in neuroprotection and anti-inflammatory effects.
Neuroprotective Effects:
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α, leading to reduced oxidative stress in astrocytes .
Inhibition of Enzymatic Activity:
The compound has also shown potential as an inhibitor of key enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase. These activities suggest its role in modulating cholinergic signaling pathways, which are crucial for memory and cognition .
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Astrocyte Protection:
In a study assessing the effects on astrocytes treated with Aβ peptides, it was found that the presence of this compound significantly improved cell viability compared to controls treated solely with Aβ . The compound was able to maintain over 60% cell viability at high concentrations. -
Inflammation Reduction:
Another investigation focused on the inflammatory response in neuronal cultures showed that treatment with this compound led to a marked decrease in TNF-α levels, suggesting its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.39 g/mol |
| Boiling Point | 406.1 °C |
| Density | 1.094 g/cm³ |
| pKa | 6.37 |
| Biological Activity | Observations |
|---|---|
| Neuroprotection | Protects against Aβ-induced apoptosis |
| Enzyme Inhibition | Inhibits acetylcholinesterase and β-secretase |
| Cytokine Modulation | Reduces TNF-α levels |
Q & A
Q. Why do NMR spectra occasionally show unexpected peaks, and how can impurities be identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
